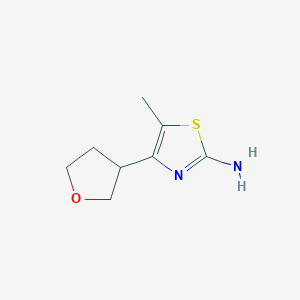
5-Methyl-4-(oxolan-3-yl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-(oxolan-3-yl)-1,3-thiazol-2-amine, also known as MOT, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess a unique chemical structure, which allows it to interact with various biological targets in the body.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis and Characterization : The precursor 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine was synthesized and characterized using NMR, IR, DSC, and X-ray crystallography, showing its orthorhombic space group and intermolecular hydrogen bonds formation (Zhu et al., 2021).
- Molecular Structure and Analysis : The molecular and electronic structures of 5-(4-aminophenyl)-4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine were investigated through NMR, IR, X-ray diffraction, and DFT studies, providing insights into its geometric and electronic properties (Özdemir et al., 2009).
Biological Activities and Applications
- Anticancer Properties : A study on 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives demonstrated anticancer activity against human cancer cell lines, highlighting its potential use in cancer treatment (Yakantham et al., 2019).
- Antimicrobial and Antioxidant Activities : Compounds like 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives exhibited promising antimicrobial and antioxidant activities, suggesting their use in combating microbial infections and oxidative stress (Saundane et al., 2013).
Miscellaneous Applications
- Role in Eating Disorders : In a study on compulsive food consumption in a model of binge eating in female rats, GSK1059865 (5-bromo-N-[(2S,5S)-1-(3-fluoro-2-methoxybenzoyl)-5-methylpiperidin-2-yl]methyl-pyridin-2-amine), a selective OX1R antagonist, showed potential in reducing binge eating behaviors, indicating its therapeutic potential in eating disorders (Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
5-methyl-4-(oxolan-3-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-5-7(10-8(9)12-5)6-2-3-11-4-6/h6H,2-4H2,1H3,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPVWBVAIIXHBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2CCOC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

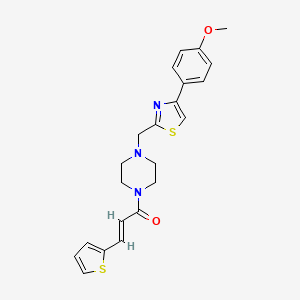


![4-[benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2367813.png)
![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzenesulfonamide](/img/structure/B2367814.png)
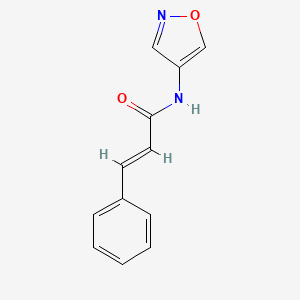
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2367818.png)
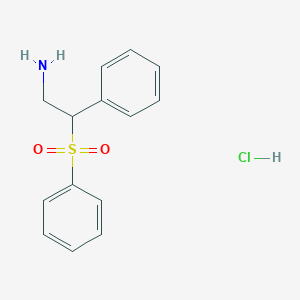
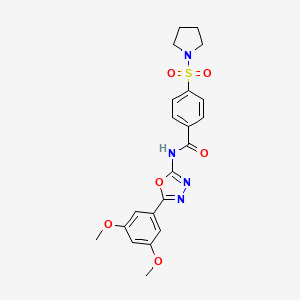
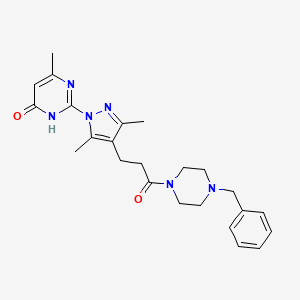
![Morpholino[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2367823.png)
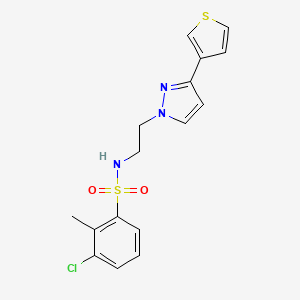

![5-Bromonaphtho[1,2-d][1,2,3]oxadiazole](/img/structure/B2367831.png)